Key Differentiator 1: Enhanced Hydrophilicity vs. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
The target compound demonstrates significantly higher hydrophilicity compared to the des-hydroxymethyl analog, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7). This is primarily driven by the 2-hydroxymethyl group acting as a hydrogen bond donor [1]. The computed logP for the target compound is -0.3, while the des-hydroxymethyl analog has no such polar substituent, making the target uniquely suitable for medicinal chemistry programs requiring low-logP, soluble intermediates. The addition of the hydroxymethyl group also increases the Topological Polar Surface Area (TPSA) and modifies solid-state properties like the melting point [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7). LogP not reported, but structurally lacks the polar hydroxymethyl group, indicating a significantly higher logP value. |
| Quantified Difference | Target compound's logP is computed to be -0.3, indicating it is substantially more hydrophilic than the comparator. |
| Conditions | Computed using XLogP3 3.0 (PubChem). |
Why This Matters
Lower logP directly influences aqueous solubility and metabolic profiles, making the target compound a strategically distinct intermediate for projects requiring high solubility or specific ADMET properties.
- [1] PubChem. (2025). Compound Summary: 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, CID 16769119. National Library of Medicine. View Source
